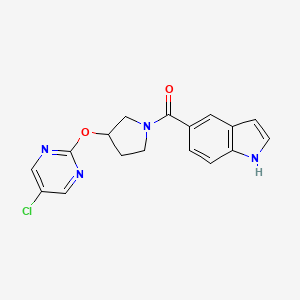

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the release of insulin in pancreatic β-cells and GLP-1 in enteroendocrine cells . This helps regulate glucose homeostasis in the body.

Pharmacokinetics

The compound’s efficacy in both acute and chronic in vivo rodent models of diabetes suggests good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions help to regulate blood glucose levels, making this compound a potential new treatment for type 2 diabetes .

Activité Biologique

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its structural features, which include a pyrrolidine ring and a chloropyrimidine moiety. These components suggest potential applications in targeting specific biological pathways, particularly in cancer therapy and anti-inflammatory responses.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence the compound's pharmacological properties.

- Chloropyrimidine Moiety : This component is known for its role in various biological activities, including antiviral and anticancer effects.

- Indole Group : Indoles are often associated with neuroactive effects and have been studied for their potential in treating various neurological disorders.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on similar structures. Research indicates that compounds with chloropyrimidine and indole derivatives often exhibit significant biological activities, including:

- Antiproliferative Effects : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of 5-chloro-indole have demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating strong antiproliferative activity .

- Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression. Inhibitors targeting the EGFR pathway have been highlighted for their potential in cancer treatment, with IC50 values often below 100 nM for effective compounds .

The mechanism of action for this compound likely involves:

- Binding to Biological Targets : The compound may bind to specific receptors or enzymes, modulating their activity and leading to altered cellular processes.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, which is a critical factor in their therapeutic efficacy.

- Anti-inflammatory Properties : Pyrimidine derivatives have been noted for their anti-inflammatory effects, potentially through the inhibition of COX enzymes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Methylphenidate | Pyrrolidine structure | CNS stimulant |

| Clonazepam | Benzodiazepine structure | Anxiolytic |

| (3a-e) | Indole derivatives | Antiproliferative |

This table illustrates how structural similarities can correlate with biological activity, suggesting that this compound may possess unique pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:

- Antiproliferative Activity : A series of 5-chloro-indole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The most potent derivative demonstrated a GI50 value significantly lower than standard treatments like erlotinib .

- EGFR Inhibition : Some derivatives exhibited IC50 values below 80 nM against EGFR, indicating strong potential as targeted therapies for cancers driven by this pathway .

Propriétés

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-13-8-20-17(21-9-13)24-14-4-6-22(10-14)16(23)12-1-2-15-11(7-12)3-5-19-15/h1-3,5,7-9,14,19H,4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGPZFOMASUZTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.